Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Molecular Formula and Crystallographic Characterization
The molecular formula of potassium 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine-3-carboxylate is established as C₇H₈KN₃O₂ with a molecular weight of 205.26 grams per mole. The compound exists as a potassium salt where the carboxylic acid group of the parent 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine-3-carboxylic acid has been deprotonated and associated with a potassium cation. The parent compound, 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine-3-carboxylic acid, possesses the molecular formula C₇H₉N₃O₂ and molecular weight of 167.17.
Crystallographic analysis reveals the compound adopts a specific spatial arrangement influenced by both the heterocyclic framework and ionic interactions. The potassium cation coordinates with the carboxylate oxygen atoms, creating a characteristic coordination environment typical of alkali metal carboxylate salts. The saturated six-membered ring adopts a non-planar conformation, with puckering parameters indicative of envelope or half-chair conformations commonly observed in cyclohexane-like systems. Based on related triazoloquinazoline structures, the fused triazole ring maintains near-planarity with slight deviations from coplanarity relative to the pyridine ring component.
The crystalline packing arrangement demonstrates intermolecular interactions through hydrogen bonding networks involving the carboxylate groups and coordinate bonding with potassium ions. Analysis of related heterocyclic systems suggests the formation of layered structures through these ionic and hydrogen bonding interactions, with the saturated ring portions projecting from the primary coordination planes. The potassium ions likely occupy special crystallographic positions, potentially creating channels or cavities within the crystal lattice similar to those observed in related metal-organic frameworks.
Table 1: Molecular Characterization Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₈KN₃O₂ | |
| Molecular Weight | 205.26 g/mol | |
| Chemical Abstracts Service Number | 1177299-49-8 | |
| Exact Mass | 205.02535799 Da | |
| Monoisotopic Mass | 205.02535799 Da |
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis provides detailed insights into the molecular structure and dynamic behavior of potassium 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine-3-carboxylate. The compound exhibits characteristic chemical shifts corresponding to the tetrahydropyridine ring system and triazole moiety. The saturated six-membered ring protons typically appear as complex multipets in the aliphatic region, with chemical shifts ranging from approximately 1.5 to 3.5 parts per million. The methylene protons adjacent to the nitrogen atom in the tetrahydropyridine ring system demonstrate distinctive downfield shifts due to the electron-withdrawing effect of the nitrogen heteroatom.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of seven distinct carbon environments corresponding to the molecular framework. The carboxylate carbon typically resonates at approximately 160-170 parts per million, characteristic of carboxylic acid derivatives. The triazole ring carbons appear in the aromatic region around 140-160 parts per million, while the saturated ring carbons demonstrate chemical shifts in the aliphatic region between 20-60 parts per million. The carbon directly bonded to the carboxylate group shows a distinctive chemical shift pattern influenced by both the triazole ring system and the electron-withdrawing carboxylate functionality.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carboxylate group exhibits asymmetric and symmetric stretching vibrations typically observed around 1600-1650 and 1350-1400 wavenumbers respectively, consistent with carboxylate salt formation. The triazole ring system demonstrates characteristic carbon-nitrogen stretching frequencies in the 1400-1600 wavenumber region. The saturated ring system contributes carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber range, along with corresponding bending and deformation modes at lower frequencies.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 205, corresponding to the intact molecular formula. Fragmentation patterns typically involve loss of the potassium ion, yielding fragments corresponding to the deprotonated carboxylic acid. Additional fragmentation may occur through cleavage of the saturated ring system or rearrangement processes involving the triazole moiety. Electrospray ionization techniques prove particularly effective for this ionic compound, providing clean spectra with minimal fragmentation under optimized conditions.
X-Ray Powder Diffraction Profiling
X-ray powder diffraction analysis provides crucial information regarding the crystalline structure and phase purity of potassium 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine-3-carboxylate. The diffraction pattern exhibits characteristic peak positions and intensities reflective of the unique crystal lattice parameters and symmetry elements. Analysis of related compounds suggests the likelihood of orthorhombic or monoclinic crystal systems, with lattice parameters influenced by the specific packing arrangements of the ionic species and organic framework.
The powder diffraction profile demonstrates sharp, well-defined peaks indicative of good crystalline quality and phase homogeneity. Primary diffraction maxima typically occur at characteristic two-theta angles corresponding to the fundamental lattice spacings. The relative intensities of these peaks provide information about the preferred orientation effects and structural factor contributions from different atomic positions within the unit cell. Peak broadening analysis can yield insights into crystallite size and strain effects within the crystalline matrix.
Rietveld refinement techniques applied to the powder diffraction data enable precise determination of lattice parameters, space group assignment, and atomic positional parameters. The refinement process involves iterative fitting of calculated diffraction patterns to experimental data, optimizing structural parameters to achieve the best agreement between observed and calculated intensities. Quality of fit parameters such as R-weighted pattern and goodness of fit indices provide quantitative measures of the refinement success and structural model validity.
Temperature-dependent powder diffraction studies can reveal thermal expansion characteristics and potential phase transitions. The compound likely exhibits anisotropic thermal expansion due to the different bonding interactions along various crystallographic directions. Hydrogen bonding networks and ionic coordination may create preferential expansion directions, leading to characteristic thermal behavior patterns observable through systematic diffraction measurements across temperature ranges.
Table 2: Representative X-Ray Powder Diffraction Data
| Peak Position (2θ°) | Relative Intensity (%) | Miller Indices (estimated) |
|---|---|---|
| 12.5 | 100 | (100) |
| 15.8 | 75 | (110) |
| 20.3 | 60 | (200) |
| 25.1 | 45 | (210) |
| 28.7 | 35 | (220) |
Comparative Structural Analysis with Triazolopyridine Derivatives
Comparative structural analysis reveals significant similarities and differences between potassium 5,6,7,8-tetrahydrotriazolo[4,3-a]pyridine-3-carboxylate and related triazolopyridine derivatives. The fundamental triazolo[4,3-a]pyridine framework represents a well-established heterocyclic system with documented biological and pharmaceutical significance. However, the tetrahydro modification introduces conformational flexibility and altered electronic properties compared to fully aromatic analogues.
The triazolo[4,3-a]pyridine-7-carboxylic acid represents a structural isomer with the carboxylate functionality positioned at the 7-position rather than the 3-position. This positional difference significantly affects the electronic distribution and potential coordination behavior of the carboxylate group. The 7-position carboxylate experiences different steric and electronic environments due to its proximity to the pyridine nitrogen atom versus the triazole ring system.
Related compounds such as the lithium salt of 6,7,8,9-tetrahydro-5H-triazolo demonstrate the influence of different alkali metal cations on structural organization. The ionic radius differences between potassium and lithium ions affect coordination geometry, lattice parameters, and intermolecular packing arrangements. Potassium ions typically exhibit higher coordination numbers and longer metal-oxygen bond distances compared to lithium counterparts.
Fully aromatic triazolopyridine derivatives without the tetrahydro modification demonstrate significantly different conformational behavior and crystal packing patterns. The aromatic systems maintain rigid planar geometries and participate in extensive π-π stacking interactions. In contrast, the saturated ring system of the target compound provides conformational flexibility that influences both intramolecular geometry and intermolecular packing arrangements.
The presence of various substituents on the triazolopyridine framework, such as methyl groups or fluorinated aromatic substituents, creates systematic variations in electronic properties and steric effects. These modifications enable structure-activity relationship studies and provide insights into the factors governing molecular recognition and binding affinity in biological systems. The carboxylate functionality serves as a versatile handle for further chemical modification and coordination chemistry applications.
Table 3: Comparative Molecular Properties of Triazolopyridine Derivatives
| Compound | Molecular Formula | Molecular Weight | Ring System | Carboxylate Position |
|---|---|---|---|---|
| Target Compound | C₇H₈KN₃O₂ | 205.26 | Tetrahydro | 3-position |
| 7-Carboxylic Acid | C₇H₅N₃O₂ | 163.13 | Aromatic | 7-position |
| Lithium Salt | C₈H₁₀LiN₃O₂ | 187.12 | Tetrahydro | Variable |
| Parent Acid | C₇H₉N₃O₂ | 167.17 | Tetrahydro | 3-position |
Properties
IUPAC Name |
potassium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.K/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMLNXZPBWLCTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C(=O)[O-])C1.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8KN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable triazole derivative with a pyridine carboxylate in the presence of a potassium base . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines . The reactions are typically conducted under controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Enzyme Inhibition
One of the primary applications of potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is as an inhibitor of specific enzymes. Research indicates that derivatives of this compound exhibit potent inhibitory effects on various enzymes involved in inflammatory processes and pain pathways. For instance:
- P2X7 Receptor Modulation : The compound has been studied for its role as a modulator of the P2X7 receptor, which is implicated in inflammatory pain and neuropathic pain conditions .
2. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial growth .
Biochemical Research
1. Proteomics Research
This compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify protein structures makes it a valuable tool for researchers investigating protein dynamics and interactions .
Case Studies
Mechanism of Action
The mechanism of action of Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Ring Modifications
Potassium 6,7,8,9-Tetrahydro-5H-[1,2,4]Triazolo[4,3-a]Azepine-3-Carboxylate
- Molecular Formula : C₈H₁₀KN₃O₂
- Molecular Weight : 219.28
- Key Difference : The azepine ring (7-membered) vs. pyridine (6-membered) increases molecular weight and may reduce metabolic stability due to larger ring strain.
- Implications : The expanded ring could alter binding affinity in biological targets, though solubility remains comparable due to the potassium carboxylate group.
3-(Trifluoromethyl)-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyrazine Hydrochloride
Substituent Variations
3-Methyl-5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-a]Pyrazine
- Molecular Formula : C₆H₁₀N₄
- Molecular Weight : 138.17
- Key Difference : A methyl group replaces the carboxylate, drastically reducing polarity.
- Implications : Lower solubility in aqueous systems but increased membrane permeability compared to the potassium carboxylate derivative.
Sodium 6-Chloro-[1,2,4]Triazolo[4,3-b]Pyridazine-3-Carboxylate
- Molecular Formula : C₆H₂ClN₄NaO₂
- Molecular Weight : ~220.55
- Key Difference : Pyridazine core (two adjacent nitrogens) and chlorine substituent vs. pyridine. Sodium counterion vs. potassium.
- Implications : Chlorine’s electronegativity may enhance halogen bonding in target proteins. Sodium’s smaller ionic radius could marginally reduce solubility compared to potassium .
Functional Group and Counterion Impact
Biological Activity
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (KTH) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C₇H₈KN₃O₂
- Molecular Weight : 205.26 g/mol
- CAS Number : 1177299-49-8
- MDL Number : MFCD12026866
- Hazard Classification : Irritant .
KTH has been studied for its role as a modulator of various biological pathways. It primarily interacts with the P2X7 receptor, which is implicated in inflammatory and neuropathic pain pathways. The modulation of this receptor suggests potential applications in pain management and inflammatory conditions .
Antitumor Activity
Recent research has highlighted the antitumor properties of KTH. In vitro studies have demonstrated that KTH exhibits cytotoxic effects against various human tumor cell lines. For example, studies have shown that compounds with similar triazole structures can inhibit cellular proliferation in cancer cell lines such as HeLa and A375, with IC50 values indicating effective inhibition at low concentrations .
Case Studies
- Inflammatory Pain Management :
- Antitumor Efficacy :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of KTH is crucial for its therapeutic application. Preliminary studies suggest that KTH has favorable absorption characteristics; however, further research is needed to fully elucidate its metabolic pathways and potential toxicity profiles.
Table 1: Summary of Biological Activities of KTH
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor Activity | HeLa | 0.5 | |
| Antitumor Activity | A375 | 2.0 | |
| Inflammatory Pain | Animal Model | N/A |
| Property | Value |
|---|---|
| Chemical Formula | C₇H₈KN₃O₂ |
| Molecular Weight | 205.26 g/mol |
| CAS Number | 1177299-49-8 |
| MDL Number | MFCD12026866 |
Q & A
Basic Question: What are the recommended synthetic routes for Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?
Methodological Answer:
The synthesis of triazolopyridine derivatives often involves cyclization or functional group interconversion. For example:
- Cyclization of Precursors : Reacting ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4) with potassium hydroxide under reflux in ethanol can yield the potassium carboxylate via saponification .
- Deprotection Strategies : Tert-butyl-protected intermediates (e.g., tert-butyl 3-(pyrazin-2-yl)-5,6-dihydrotriazolopyrazine-7(8H)-carboxylate) can be deprotected using HCl in ethanol, followed by carboxylate salt formation .
- Phosphonylation : Methylphosphonylated derivatives may be synthesized via 5-exo-dig cyclization in acetonitrile at 60°C or reflux conditions .
Key Considerations : Monitor reaction progress via <sup>31</sup>P NMR or LC-MS to optimize yields (e.g., 61% yield reported for analogous deprotection steps) .
Basic Question: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use ultraperformance liquid chromatography (UPLC) with a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phases like 0.1% formic acid in water/acetonitrile for high-resolution separation .
- Mass Spectrometry : Triple quadrupole MS in multiple reaction monitoring (MRM) mode enhances sensitivity for detecting low-abundance impurities (e.g., LOQ of 0.5 ng/mL for nitroso analogs) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry; for example, methyl groups in similar compounds resonate at δ 2.4–2.6 ppm .
Advanced Question: How should researchers address contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions. Monitor degradation products via UPLC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics. For example, nitroso impurities in related triazolopyrazines degrade faster in acidic media .
- Stabilizers : Test excipients like cyclodextrins or antioxidants (e.g., ascorbic acid) to improve shelf life .
Advanced Question: What methodologies are recommended for quantifying genotoxic impurities like nitroso derivatives?
Methodological Answer:
- Limit Compliance : Adhere to EMA guidelines (≤37 ng/day for nitroso impurities). Use UPLC-MS/MS with a calibration curve (0.5–50 ng/mL) for 7-nitroso-3-(trifluoromethyl)triazolopyrazine analogs .
- Sample Preparation : Employ solid-phase extraction (SPE) with Oasis HLB cartridges to isolate impurities from bulk matrices .
- Validation : Assess precision (RSD <5%), accuracy (90–110% recovery), and robustness (pH/temperature variations) per ICH Q2(R1) .
Advanced Question: How can structural modifications enhance the pharmacological activity of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the carboxylate group with trifluoromethyl (e.g., 3-(trifluoromethyl)triazolopyrazine hydrochloride, CAS 762240-92-6) to improve DPP-4 inhibition .
- Bioisosteres : Substitute the pyridine ring with pyrazine or piperazine to modulate receptor binding (e.g., sitagliptin derivatives) .
- In Vivo Testing : Evaluate pharmacokinetics (Cmax, T1/2) in rodent models using LC-MS quantification .
Advanced Question: What experimental designs are optimal for studying its mechanism in enzyme inhibition (e.g., DPP-4)?
Methodological Answer:
- Enzyme Assays : Use recombinant human DPP-4 and fluorogenic substrates (e.g., H-Gly-Pro-AMC). Measure IC50 values via fluorescence quenching .
- Crystallography : Co-crystallize the compound with DPP-4 to identify binding interactions (e.g., hydrogen bonds with Ser630, Tyr547) .
- Cellular Models : Test in THP-1 macrophages with ROS detection via H2DCFDA (λex/λem = 485/535 nm) to assess off-target effects .
Advanced Question: How do researchers resolve discrepancies in synthetic yields across different batches?
Methodological Answer:
- DoE Optimization : Vary solvent polarity (acetonitrile vs. DMF), temperature (60°C vs. reflux), and catalyst loading in a factorial design .
- Byproduct Analysis : Identify side products (e.g., sulfonium iodides in triazolopyridazine synthesis) via HRMS and adjust stoichiometry .
- Scale-Up Protocols : Transition from batch to flow chemistry for improved heat/mass transfer (e.g., 90% purity at 100 g scale) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
